molecular formula C18H15N3OS B11979335 2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one CAS No. 23983-04-2

2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one

Cat. No.: B11979335
CAS No.: 23983-04-2
M. Wt: 321.4 g/mol
InChI Key: SUVAYMBUCQBFFX-LFIBNONCSA-N
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Description

2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the cyclocondensation of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions for several hours to yield the desired benzimidazole derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the dimethylamino group, which can enhance its biological activity and specificity.

Properties

CAS No.

23983-04-2

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C18H15N3OS/c1-20(2)13-9-7-12(8-10-13)11-16-17(22)21-15-6-4-3-5-14(15)19-18(21)23-16/h3-11H,1-2H3/b16-11+

InChI Key

SUVAYMBUCQBFFX-LFIBNONCSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

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